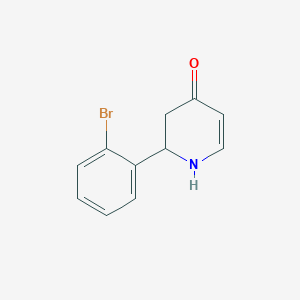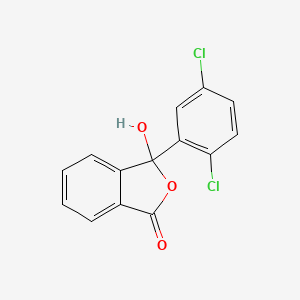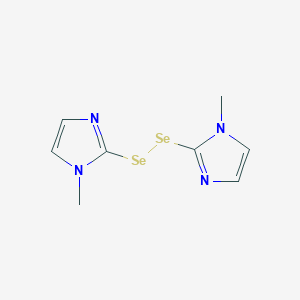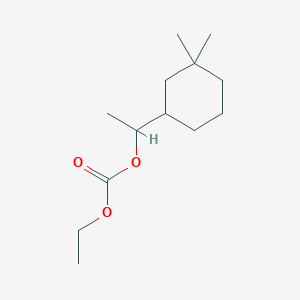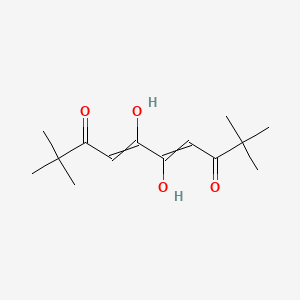
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and multiple double bonds, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-diones with o-aminophenol or o-aminothiophenol. This reaction leads to the formation of stable cyclic O- or S-acetals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce saturated hydrocarbons.
Scientific Research Applications
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interactions. For example, the compound can form stable cyclic O- or S-acetals through nucleophilic attack by amino or thiol groups .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-pivaloylmethyl-3-pivaloylmethylene-3,4-dihydro-2H-1,4-benzoxazine
- 2-hydroxy-2-pivaloylmethyl-3-pivaloylmethylene-3,4-dihydro-2H-1,4-benzothiazine
Uniqueness
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity. Its ability to form stable cyclic acetals with o-aminophenol and o-aminothiophenol sets it apart from other similar compounds .
Properties
IUPAC Name |
5,6-dihydroxy-2,2,9,9-tetramethyldeca-4,6-diene-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-13(2,3)11(17)7-9(15)10(16)8-12(18)14(4,5)6/h7-8,15-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVTVSNMYNWYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C(=CC(=O)C(C)(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403850 |
Source


|
| Record name | 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675844-54-9 |
Source


|
| Record name | 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
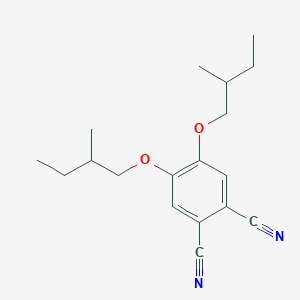
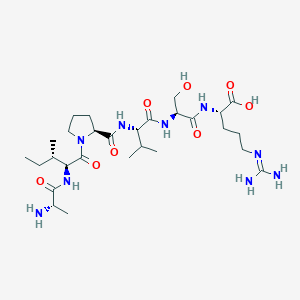
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

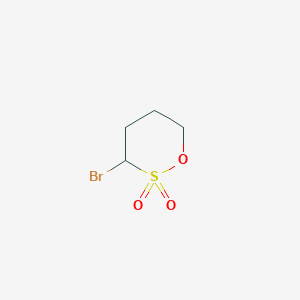
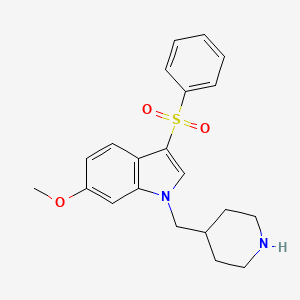
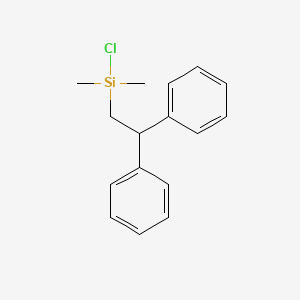
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
